2,3-Dimethylbut-2-enoic acid
Description
2,3-Dimethylbut-2-enoic acid (CAS 4411-97-6) is a branched, unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . Its IUPAC name reflects the methyl substituents at positions 2 and 3 of the but-2-enoic acid backbone. The compound is commercially available in high-purity grades (up to 99.999%) and is utilized in organic synthesis, pharmaceuticals, and materials science due to its reactive carboxylic acid group and steric effects from the methyl substituents .
Properties
IUPAC Name |
2,3-dimethylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXOELSVPTZZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336658 | |
| Record name | 2,3-dimethylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-97-6 | |
| Record name | 2,3-dimethylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbut-2-enoic acid can be synthesized through various methods. One common method involves the reaction of acetone with isoprene in the presence of a strong acid catalyst, followed by oxidation to form the desired acid . Another method includes the reaction of ethyl 3-hydroxy-2,2-dimethylbutanoate with carbon dioxide under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetone and isoprene as starting materials. The reaction is typically carried out in a controlled environment with specific temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated acids or alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or other substituents can be added.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Halogens like bromine or chlorine can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethylbut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential use in drug development and as a metabolite in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it can inhibit metallo-β-lactamase enzymes , which are responsible for antibiotic resistance in bacteria . The compound’s double bond and methyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 2,3-Dimethylbut-2-enoate
Molecular Formula : C₈H₁₄O₂
Molecular Weight : 142.20 g/mol
Key Differences :
- Functional Group: Ethyl ester derivative of 2,3-dimethylbut-2-enoic acid .
- Reactivity : Lacks the acidic proton of the parent carboxylic acid, making it less reactive in acid-base reactions but more volatile and soluble in organic solvents.
- Applications : Used as a precursor in esterification and transesterification reactions. Its higher molecular weight and ester functionality enhance its suitability as a flavoring agent or intermediate in polymer synthesis .
3-Methylbut-2-enoic Acid, 3,5-Dimethylphenyl Ester
Molecular Formula : C₁₃H₁₆O₂
Molecular Weight : 204.26 g/mol
Key Differences :
- Structure : Contains a 3,5-dimethylphenyl group instead of an ethyl or hydrogen substituent.
- Properties : The aromatic ring increases lipophilicity and thermal stability compared to aliphatic esters. This compound’s bulkier structure may reduce reactivity in nucleophilic substitutions due to steric hindrance .
- Applications: Likely employed in fragrance synthesis or as a monomer in specialty polymers requiring aromatic moieties .
Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate
Key Differences:
- Substituents: Functionalized with arylamino and benzoylamino groups, enabling participation in cyclization reactions (e.g., forming oxazoloquinolines and imidazole carboxylates) .
- Reactivity : The electron-withdrawing benzoyl group enhances electrophilicity at the β-carbon, facilitating heterocycle formation—unlike the parent acid, which is more suited for acid-catalyzed reactions .
Comparative Data Table
Structural and Functional Analysis
- Acidity: this compound is significantly more acidic (pKa ~4–5) than its esters due to the ionizable -COOH group.
- Reactivity in Synthesis : The parent acid is a precursor for esters and amides, while its esters participate in cycloadditions or polymerizations. The phenyl ester’s aromaticity may favor electrophilic substitution reactions .
Biological Activity
2,3-Dimethylbut-2-enoic acid, also known as a methyl-branched fatty acid, is a compound of significant interest in biochemical and pharmacological research. Its unique structure, featuring a double bond and two methyl substituents, confers distinct biological activities that are being explored for potential therapeutic applications.
This compound has the molecular formula CHO and a molecular weight of 100.12 g/mol. The compound is characterized by its unsaturated carboxylic acid structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Chemical Reactions
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Can be converted to saturated acids or alcohols.
- Substitution : The double bond allows for electrophilic addition with halogens.
Enzyme Interactions
Research indicates that this compound interacts with several enzymes, particularly metallo-β-lactamases (MBLs), which are implicated in antibiotic resistance. The compound acts as an inhibitor of these enzymes, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activity. For instance, compounds derived from this acid have been tested against various strains of bacteria and fungi, demonstrating moderate to significant inhibitory effects .
Study 1: Inhibition of Metallo-β-lactamases
A study published in a peer-reviewed journal detailed the synthesis of compounds inspired by this compound aimed at inhibiting MBLs. These inhibitors were shown to effectively bind to the enzyme's active site, preventing the hydrolysis of β-lactam antibiotics .
Study 2: Antifungal Activity
Another investigation evaluated the antifungal properties of derivatives containing this compound. The results indicated that these compounds could potentiate the activity of existing antifungal agents against Candida species .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. This interaction can lead to:
- Inhibition of enzyme activity : By binding to enzymes like MBLs.
- Alteration of metabolic pathways : Affecting the synthesis of cell wall components in bacteria and fungi.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2-Dimethylbut-3-enoic acid | Different methyl arrangement | Moderate antimicrobial activity |
| 3-Butenoic acid | No methyl groups on the double bond | Limited biological activity |
| Senecioic acid | Methyl-branched fatty acid | Exhibits some antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
